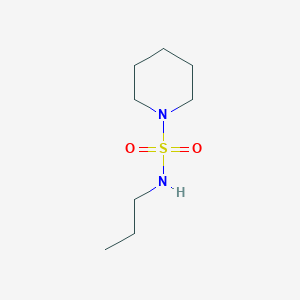

N-Propylpiperidin-1-sulfonamid

Übersicht

Beschreibung

N-propylpiperidine-1-sulfonamide is an organosulfur compound that belongs to the piperidine family. It has a CAS Number of 1094460-18-0 and a molecular weight of 206.31 .

Molecular Structure Analysis

The InChI code for N-propylpiperidine-1-sulfonamide is 1S/C8H18N2O2S/c1-2-6-9-13(11,12)10-7-4-3-5-8-10/h9H,2-8H2,1H3 . This indicates that the molecule is composed of 8 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Wissenschaftliche Forschungsanwendungen

Umfassende Analyse der Anwendungen von N-Propylpiperidin-1-sulfonamid

This compound ist eine Verbindung mit potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen. Im Folgenden finden Sie eine detaillierte Analyse seiner einzigartigen Anwendungen in sechs verschiedenen Forschungsbereichen.

Pharmakologische Anwendungen: This compound zeigt vielversprechende Eigenschaften im Bereich der Pharmakologie, insbesondere bei der Entwicklung neuer Therapeutika. Seine Struktur, die den Piperidinring beinhaltet, findet sich häufig in vielen Arzneimitteln wieder, was auf sein Potenzial für die Entwicklung und Synthese von Medikamenten hinweist . Die Verbindung könnte auf ihre Wirksamkeit bei der Behandlung von Krankheiten untersucht werden, bei denen Piperidinderivate bereits als wirksam bekannt sind.

Polymersynthese: In der Polymerchemie könnte this compound als Vorläufer für neuartige Polymere dienen. Sulfonimidate, die eine ähnliche Sulfonamidgruppe aufweisen, wurden zur Synthese von Poly(oxothiazen)-Polymeren und Thionylphosphazen-Monomeren und -Polymeren verwendet, was darauf hindeutet, dass this compound auch eine Rolle bei der Herstellung neuer polymerer Materialien spielen könnte .

Medizinische Chemie: Die Relevanz der Verbindung in der medizinischen Chemie hängt mit ihrer potenziellen Rolle bei der Synthese von Sulfoximinen und Sulfonimidamiden zusammen, die bei der Entwicklung von Medikamentenkandidaten mit medizinischen Eigenschaften wichtig sind . Ihre Anwendung könnte weiter bei der Entwicklung von Verbindungen mit spezifischen pharmakologischen Aktivitäten untersucht werden.

Organische Synthese: This compound kann in der organischen Synthese als Zwischenprodukt oder Reagenz verwendet werden. Seine strukturellen Merkmale könnten es für den Einsatz in asymmetrischen Synthesen geeignet machen, wo es als chirales Template oder als Alkyltransferreagenz für Säuren, Alkohole und Phenole wirken könnte .

Industrielle Anwendungen: Obwohl spezifische industrielle Anwendungen von this compound nicht gut dokumentiert sind, haben verwandte Sulfonamidverbindungen in verschiedenen Industrien Anwendung gefunden. Es könnte für den Einsatz in Prozessen untersucht werden, die von seinen chemischen Eigenschaften profitieren, z. B. bei der Herstellung von Farbstoffen, Pigmenten oder anderen chemischen Zwischenprodukten .

Biochemische Forschung: In der Biochemie könnte die Verbindung aufgrund der Bedeutung von Sulfonamiden in biologischen Systemen von Interesse sein. Die Forschung könnte sich auf ihre Wechselwirkungen mit Enzymen oder Proteinen konzentrieren, was möglicherweise zu Erkenntnissen über ihren Wirkmechanismus oder ihre Rolle in biochemischen Stoffwechselwegen führt .

Wirkmechanismus

Target of Action

Sulfonamides are known to target a crucial enzyme in bacteria called dihydropteroate synthetase, which is involved in the synthesis of folic acid .

Mode of Action

Sulfonamides act as competitive inhibitors of dihydropteroate synthetase. They are structural analogues of p-aminobenzoic acid (PABA), a substrate of the enzyme, and compete with PABA for the active site of the enzyme .

Biochemical Pathways

By inhibiting dihydropteroate synthetase, sulfonamides prevent the synthesis of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is necessary for the synthesis of purines and pyrimidines and thus DNA synthesis .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, Excretion) properties of sulfonamides vary. Generally, they are well absorbed orally and widely distributed in the body. They are partially metabolized in the liver and excreted in the urine .

Result of Action

The inhibition of folic acid synthesis by sulfonamides leads to a decrease in the synthesis of nucleic acids and proteins, which inhibits the growth and multiplication of bacteria .

Action Environment

The efficacy and stability of sulfonamides can be influenced by various environmental factors. For instance, the presence of organic matter can affect the activity of sulfonamides. Moreover, the pH of the environment can influence the ionization state of sulfonamides, which can affect their absorption and distribution .

Biochemische Analyse

Biochemical Properties

N-propylpiperidine-1-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain proteases, inhibiting their activity and thereby affecting protein degradation pathways. Additionally, N-propylpiperidine-1-sulfonamide can bind to specific receptors on cell membranes, modulating signal transduction pathways and altering cellular responses .

Cellular Effects

The effects of N-propylpiperidine-1-sulfonamide on different cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, N-propylpiperidine-1-sulfonamide can affect neurotransmitter release and synaptic plasticity, leading to changes in neuronal communication and function. In cancer cells, it may alter the expression of oncogenes and tumor suppressor genes, impacting cell proliferation and apoptosis .

Molecular Mechanism

At the molecular level, N-propylpiperidine-1-sulfonamide exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, N-propylpiperidine-1-sulfonamide has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can result in altered phosphorylation states of downstream targets, affecting gene expression and cellular responses .

Temporal Effects in Laboratory Settings

The effects of N-propylpiperidine-1-sulfonamide can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can vary depending on the duration of exposure. In vitro studies have demonstrated that prolonged exposure to N-propylpiperidine-1-sulfonamide can lead to changes in cell morphology, proliferation rates, and metabolic activity .

Dosage Effects in Animal Models

The effects of N-propylpiperidine-1-sulfonamide in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as reducing inflammation or modulating neurotransmitter levels. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a specific dosage range produces the desired therapeutic outcomes without causing significant toxicity .

Metabolic Pathways

N-propylpiperidine-1-sulfonamide is involved in various metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. The compound can also affect metabolic flux and metabolite levels, influencing cellular energy production and utilization. Additionally, N-propylpiperidine-1-sulfonamide may interact with cofactors, such as NADH and ATP, modulating their availability and function .

Transport and Distribution

Within cells and tissues, N-propylpiperidine-1-sulfonamide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and localization within specific cellular compartments. The compound’s distribution can also be influenced by its physicochemical properties, such as solubility and lipophilicity. Studies have shown that N-propylpiperidine-1-sulfonamide can accumulate in certain tissues, such as the liver and brain, affecting its overall bioavailability and activity .

Subcellular Localization

The subcellular localization of N-propylpiperidine-1-sulfonamide is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, N-propylpiperidine-1-sulfonamide may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its presence in the nucleus can affect gene expression and chromatin remodeling .

Eigenschaften

IUPAC Name |

N-propylpiperidine-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2S/c1-2-6-9-13(11,12)10-7-4-3-5-8-10/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKCJBARFRSQUCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)N1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

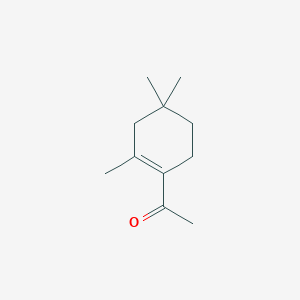

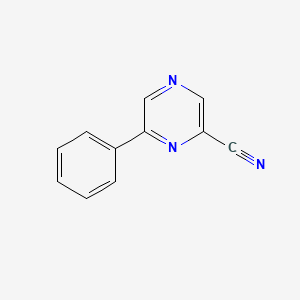

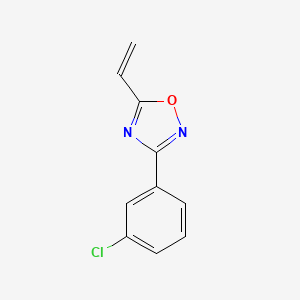

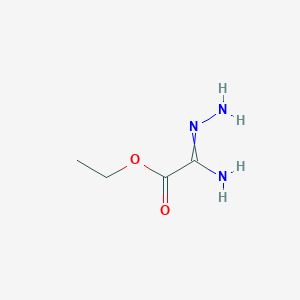

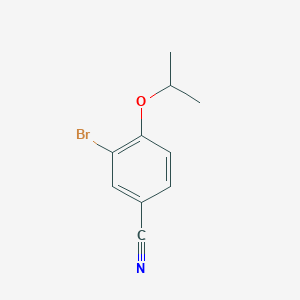

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[4-(1-Methyl-1-phenylethyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1454156.png)

![2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetic acid dihydrochloride](/img/structure/B1454173.png)